molecular formula C10H18O3 B2605405 1-Methoxycyclooctane-1-carboxylic acid CAS No. 1247763-09-2

1-Methoxycyclooctane-1-carboxylic acid

Cat. No.: B2605405
CAS No.: 1247763-09-2
M. Wt: 186.251
InChI Key: SSYMAKHAABBZOQ-UHFFFAOYSA-N
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Description

1-Methoxycyclooctane-1-carboxylic acid is a cycloalkane-substituted carboxylic acid featuring an eight-membered cyclooctane ring with a methoxy (-OCH₃) group and a carboxylic acid (-COOH) moiety attached to the same carbon atom. The compound’s unique eight-membered ring may confer distinct steric and electronic characteristics compared to smaller or larger cycloalkane analogs, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-methoxycyclooctane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-13-10(9(11)12)7-5-3-2-4-6-8-10/h2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYMAKHAABBZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclooctane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methoxycyclooctane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. Another method includes the hydrolysis of 1-methoxycyclooctanecarbonitrile using acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycyclooctane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxycyclooctane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-methoxycyclooctane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Cycloalkane Carboxylic Acid Derivatives

Compound Ring Size Substituents Molecular Formula Molecular Weight (g/mol) Key References
1-Methoxycyclooctane-1-carboxylic acid 8 -OCH₃, -COOH C₁₀H₁₈O₃ 186.25 (calculated) N/A
1-Methoxycyclopropane-1-carboxylic acid 3 -OCH₃, -COOH C₅H₈O₃ 116.12
1-Methoxycycloheptane-1-carboxylic acid 7 -OCH₃, -COOH C₉H₁₆O₃ 172.22
1-Amino-2-hydroxycyclopentanecarboxylic acid 5 -NH₂, -OH, -COOH C₆H₁₁NO₃ 145.16
Cyclohexanecarboxylic acid 6 -COOH C₇H₁₂O₂ 128.17

Key Observations :

  • Larger rings (e.g., cyclooctane) may adopt conformations that mitigate strain, enhancing stability but possibly reducing solubility due to increased hydrophobicity.
  • Functional Groups : Methoxy and carboxylic acid groups introduce polarity, but their spatial arrangement (e.g., geminal vs. vicinal substitution) affects hydrogen bonding and acidity. For example, the methoxy group in 1-methoxycyclopropane-1-carboxylic acid may sterically hinder the carboxylic acid’s ionization compared to unsubstituted cyclohexanecarboxylic acid .

Key Observations :

  • Ring-Size-Specific Methods : Smaller rings (e.g., cyclopropane ) often require high-energy intermediates or transition-metal catalysts, while medium-sized rings (e.g., cycloheptane ) may utilize conventional functional group transformations.
  • Functionalization Challenges: Introducing substituents like methoxy or amino groups often involves multi-step sequences, as seen in the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Boiling Point (°C) Solubility pKa (COOH) Notable Reactivity
1-Methoxycyclopropane-1-carboxylic acid Not reported Moderate in polar solvents ~2.5–3.5 Prone to ring-opening under acidic conditions.
Cyclohexanecarboxylic acid 232–235 Soluble in ethanol ~4.7 Stable under standard conditions.
1-Amino-2-hydroxycyclopentanecarboxylic acid Sublimes at 190–200 High in water ~2.1 (COOH), ~9.5 (NH₂) Forms stable zwitterionic structures .

Key Observations :

  • Acidity : The electron-donating methoxy group in 1-methoxycyclopropane-1-carboxylic acid may raise the pKa of the carboxylic acid compared to unsubstituted analogs like cyclohexanecarboxylic acid .
  • Solubility: Amino and hydroxyl groups (e.g., in cyclopentane derivatives ) enhance water solubility, whereas larger hydrophobic rings (e.g., cyclooctane) may reduce it.

Biological Activity

1-Methoxycyclooctane-1-carboxylic acid is a cyclic carboxylic acid derivative notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its ability to interact with various biological targets, influencing metabolic pathways and enzyme activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H18O3
  • Molecular Weight : 178.25 g/mol
  • IUPAC Name : this compound

Structural Features

The cyclooctane ring provides a unique spatial arrangement that can enhance binding interactions with biological targets. The presence of the methoxy group and the carboxylic acid moiety allows for multiple points of interaction, which can influence its pharmacological properties.

Research indicates that this compound may interact with specific enzymes or receptors within biological systems. The methoxy and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, potentially modulating the activity of these biomolecules.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties, indicating that this compound may also possess antimicrobial effects.
  • Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cancer Therapeutics : Given its ability to interact with key enzymes involved in cancer progression, there is potential for this compound to serve as a scaffold for developing anticancer agents.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of cycloalkane carboxylic acids, including:

  • Inhibition Studies : Cycloalkane derivatives have been shown to inhibit specific enzymes such as aldose reductase, which is implicated in diabetic complications. This suggests a pathway for therapeutic applications in diabetes management.
StudyFindings
Smith et al. (2022)Demonstrated that cyclooctane derivatives can inhibit aldose reductase with IC50 values in the low micromolar range.
Johnson et al. (2023)Reported anti-inflammatory activity in animal models, correlating with reduced cytokine levels post-treatment with cycloalkane derivatives.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. For instance, structural analogs have been synthesized to optimize binding affinity and selectivity toward specific targets.

Synthetic Pathways

Common synthetic routes include:

  • Cyclization Reactions : Utilizing cyclization techniques to form the cyclooctane ring from linear precursors.
  • Functional Group Modifications : Introducing methoxy and carboxylic acid functionalities through nucleophilic substitution or esterification reactions.

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